molecular formula C17H23N3O2S2 B3621468 N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B3621468
M. Wt: 365.5 g/mol
InChI Key: UEEPSIQOCOBXEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide is a sulfonamide derivative featuring a 1,3,4-thiadiazole core substituted with a cyclohexyl group and a 2,4,6-trimethylbenzenesulfonamide moiety. The thiadiazole ring, known for its electron-deficient nature, enhances reactivity and binding affinity to biological targets, while the cyclohexyl group contributes to lipophilicity and metabolic stability . This structural combination positions the compound as a candidate for antimicrobial, anticancer, and anti-inflammatory applications, though specific studies on its biological activity are pending in the provided evidence.

Properties

IUPAC Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S2/c1-11-9-12(2)15(13(3)10-11)24(21,22)20-17-19-18-16(23-17)14-7-5-4-6-8-14/h9-10,14H,4-8H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEEPSIQOCOBXEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=NN=C(S2)C3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The compound’s uniqueness arises from its cyclohexyl-thiadiazole and trimethylbenzenesulfonamide groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Biological Activity Reference
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide 1,3,4-thiadiazole Cyclohexyl, trimethylbenzenesulfonamide Potential antimicrobial/anticancer (theoretical) -
N-(1,3-benzothiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide Benzothiazole Trimethylbenzenesulfonamide Anticancer (induces apoptosis)
N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]pentanamide 1,3,4-thiadiazole 4-Methoxybenzyl, pentanamide Varied (dependent on side chain)
Sulfamethoxazole Sulfonamide Methyl-isoxazole Antimicrobial
N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2,4,6-trimethylbenzenesulfonamide Pyrrolidinone 4-Chlorophenyl, trimethylbenzenesulfonamide Antimicrobial (vs. plant pathogens)

Key Observations :

  • Cyclohexyl vs.
  • Thiadiazole vs. Benzothiazole : The electron-deficient thiadiazole core may offer stronger electrophilic interactions with target enzymes compared to benzothiazole derivatives .
  • Trimethylbenzenesulfonamide vs. Simpler Sulfonamides : The bulky trimethyl group may reduce metabolic degradation compared to smaller sulfonamides like sulfamethoxazole, extending half-life .

Pharmacokinetic and Pharmacodynamic Profiles

While direct pharmacokinetic data for the target compound is unavailable, insights can be inferred from analogs:

  • Solubility : The cyclohexyl group may reduce aqueous solubility compared to polar substituents (e.g., methoxybenzyl in ), necessitating formulation adjustments.
  • Metabolic Stability : Bulky substituents like trimethylbenzenesulfonamide resist cytochrome P450-mediated oxidation, a trait observed in similar compounds .
  • Target Selectivity: Thiadiazole derivatives often inhibit carbonic anhydrase or dihydrofolate reductase, but the cyclohexyl group could shift selectivity toward novel targets .

Unique Advantages and Limitations

Advantages

  • Enhanced Lipophilicity : The cyclohexyl group improves blood-brain barrier penetration, advantageous for CNS-targeted therapies .
  • Synergistic Functional Groups : The thiadiazole-sulfonamide combination may enable dual mechanisms of action, reducing resistance development .

Limitations

  • Synthetic Complexity : Multi-step synthesis required for the thiadiazole and sulfonamide coupling, increasing production costs .
  • Solubility Challenges : High lipophilicity may limit parenteral administration, requiring prodrug strategies .

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies : Systematic modification of the cyclohexyl and sulfonamide groups to optimize potency and solubility.
  • In Vivo Pharmacokinetics : Assess bioavailability, half-life, and toxicity in animal models.
  • Target Identification : Use crystallography (e.g., SHELX-refined structures ) to elucidate binding modes with enzymes like carbonic anhydrase.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.